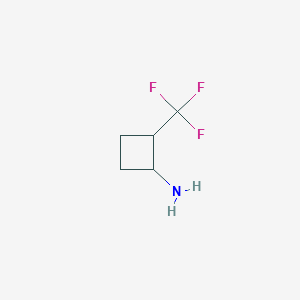

2-(Trifluoromethyl)cyclobutan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Trifluoromethyl)cyclobutan-1-amine” is a chemical compound with the molecular formula C5H8F3N . It is a solid substance at room temperature .

Synthesis Analysis

While specific synthesis methods for “2-(Trifluoromethyl)cyclobutan-1-amine” were not found, there are general methods for the synthesis of trifluoromethyl amines. One such method involves the trifluoromethylation of secondary amines using CF3SO2Na .Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)cyclobutan-1-amine” consists of a cyclobutane ring with a trifluoromethyl group and an amine group attached . The InChI code for this compound is 1S/C5H8F3N.ClH/c6-5(7,8)3-1-2-4(3)9;/h3-4H,1-2,9H2;1H/t3-,4-;/m0./s1 .Physical And Chemical Properties Analysis

“2-(Trifluoromethyl)cyclobutan-1-amine” is a solid at room temperature . It has a molecular weight of 139.1189296 .Applications De Recherche Scientifique

Synthesis of Trifluoromethylated Cyclobutane Derivatives

Research conducted by Hu et al. (2023) highlights a visible light-induced diastereoselective synthesis of trifluoromethylated cyclobutane derivatives. This process involves [2+2]-photocycloaddition and water-assisted hydrodebromination, efficiently creating stereodefined trifluoromethylated cyclobutane alcohols, carboxylic acids, and amines. These compounds have shown significant antineoplastic bioactivities, comparable to cisplatin, suggesting potential applications in cancer treatment (Hu et al., 2023).

Catalytic Synthesis of Polysubstituted Aminocyclobutanes

Feng et al. (2019, 2020) developed a method for the diastereo- and enantioselective synthesis of various polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination. This approach is significant for producing biologically active compounds containing amine-substituted cyclobutanes and cyclopropanes, which are prevalent in various medicinal and pharmacological compounds (Feng et al., 2019), (Feng et al., 2020).

[4 + 2]-Annulations of Aminocyclobutanes

Perrotta et al. (2015) reported a [4 + 2]-annulation method between aminocyclobutanes and aldehydes, leading to tetrahydropyranyl amines. This method also facilitates the creation of six-membered ring nucleoside analogues, demonstrating its utility in synthesizing complex molecular structures (Perrotta et al., 2015).

Photocatalytic Dearomative Intermolecular [2 + 2] Cycloaddition

Oderinde et al. (2020) have explored the use of visible-light mediated intermolecular [2 + 2] cycloaddition of indoles with alkenes, including those containing free amines. This technique is vital for constructing sp3-rich cyclobutane-fused scaffolds, which are prominent in drug discovery (Oderinde et al., 2020).

Preparation of Tri-Functionalized Cyclobutanes

Chang et al. (2019) have demonstrated stereoselective syntheses of tri-functionalized cyclobutane scaffolds. Utilizing a protected derivative of all-cis-2-amino-3-hydroxycyclobutane-1-carboxylic acid, they achieved diverse stereoisomers, highlighting the versatility of cyclobutane derivatives in synthetic chemistry (Chang et al., 2019).

Amine-Tolerant [2+2] Photocycloadditions

Mansson and Burns (2022) focused on improving the Kochi-Salomon reaction for synthesizing amine-containing cyclobutanes. Their work enhances the utility of this reaction in developing novel drug scaffolds, particularly for pharmaceuticals containing basic amines and amides (Mansson & Burns, 2022).

Propriétés

IUPAC Name |

2-(trifluoromethyl)cyclobutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N/c6-5(7,8)3-1-2-4(3)9/h3-4H,1-2,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOSMVOYORVSJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)cyclobutan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate](/img/structure/B2896480.png)

![N-[[4-(Phenoxymethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2896482.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-naphthamide](/img/structure/B2896488.png)

![1-(5-chloro-2-methylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2896495.png)

![1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2896496.png)

![N1-(3,4-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2896503.png)